1-[(2,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a 4-fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves several steps. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders or as a probe in diagnostic imaging.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling and function. For instance, it may act on neurotransmitter receptors in the brain, influencing neuronal activity and behavior .
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a fluorine atom can also affect its chemical and biological properties.
1-(2,5-Dimethoxyphenyl)-4-(4-methylphenyl)piperazine: The substitution of a methyl group can influence the compound’s lipophilicity and interaction with biological targets.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-18-7-8-19(24-2)15(13-18)14-21-9-11-22(12-10-21)17-5-3-16(20)4-6-17/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVRTWVLYGGGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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